N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide
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Overview
Description
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide is a complex organic compound that features a sulfonamide group, a pyridine ring, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with the sulfonylation of 3,4-dimethoxyaniline using a sulfonyl chloride derivative. This intermediate is then coupled with 4-methylaniline and pyridin-2-ylmethylamine through amide bond formation under controlled conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-2-[{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}(2-methylbenzyl)amino]butanamide
- N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
Uniqueness
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonamide and pyridine moieties allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-17-7-9-19(10-8-17)26(16-23(27)25-15-18-6-4-5-13-24-18)32(28,29)20-11-12-21(30-2)22(14-20)31-3/h4-14H,15-16H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHUGEOMUVGLSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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